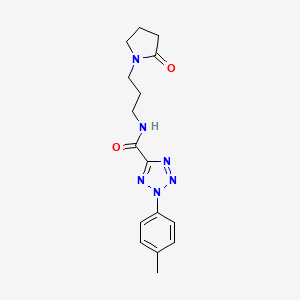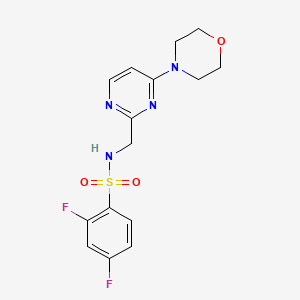
(2-Ethylpiperidin-1-yl)(4-((2-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a piperidine ring, which is a common feature in many pharmaceuticals, a naphthyridine moiety, which is a nitrogen-containing heterocycle, and a fluorophenyl group, which suggests the presence of a fluorine atom attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a balance of aromatic (ring-like) and aliphatic (chain-like) components, with the potential for interesting chemical behavior due to the presence of nitrogen atoms and a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring, the fluorophenyl group, and the piperidine ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and potentially its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound (2-Ethylpiperidin-1-yl)(4-((2-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone, due to its complex structure, has been the subject of various synthetic and structural analysis studies. Notably, the work by Huang et al. (2021) explores the synthesis, crystal structure, and DFT study of related boric acid ester intermediates with benzene rings, highlighting the compound's synthesis through a multi-step substitution reaction and its conformational analysis using density functional theory (DFT) (Huang et al., 2021).
Antitumor Activity
A notable area of research involving naphthyridine derivatives, closely related to the compound , involves their antitumor activity. For instance, a study by Kong et al. (2018) identified a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting potential for cancer treatment (Kong et al., 2018).
Antibacterial Activity
Research into naphthyridine and related compounds often explores their antibacterial properties. Egawa et al. (1984) synthesized various analogues of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, revealing significant antibacterial activity that surpassed that of enoxacin, a known antibacterial agent, against certain strains (Egawa et al., 1984).
Molecular Recognition and Sensor Development
The development of chemical sensors often leverages the unique properties of naphthyridine derivatives. Research by Gosavi-Mirkute et al. (2017) on naphthoquinone-based chemosensors for transition metal ions combines experimental work and theory to demonstrate how derivatives can selectively recognize and bind to metal ions, showcasing their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Chemical Reactivity and Transformations
The reactivity of compounds within this chemical family facilitates diverse transformations, contributing to fields such as organic synthesis and material science. For example, Dean et al. (1968) investigated the role of quinone methides in the amination of alkylquinones, a process relevant to the synthesis of complex organic molecules (Dean et al., 1968).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(2-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-3-16-8-6-7-13-28(16)23(29)18-14-25-22-17(12-11-15(2)26-22)21(18)27-20-10-5-4-9-19(20)24/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJXDEFFPHXVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)(4-((2-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)
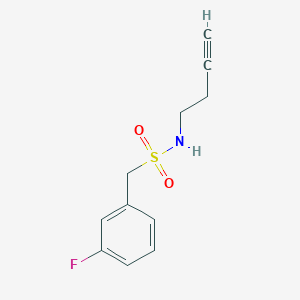
![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)
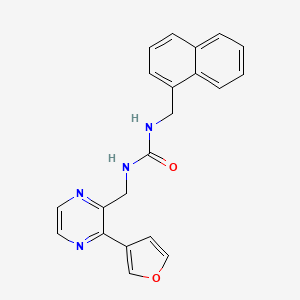
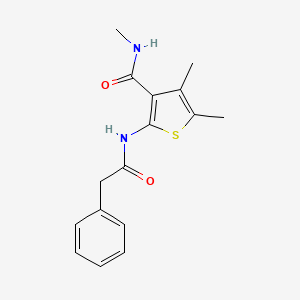
![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)

![N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2757039.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2757041.png)
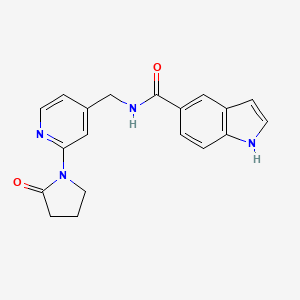
![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)

